molecular formula C18H19N3O4S2 B3206483 N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040669-65-5

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide

Cat. No.: B3206483
CAS No.: 1040669-65-5
M. Wt: 405.5 g/mol
InChI Key: LZMPYFIDPDLUIK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a complex organic compound that features a furan ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The furan ring is attached via a nucleophilic substitution reaction, where the furan-2-ylmethyl group is introduced using a suitable furan derivative.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Furanones, sulfoxides, and sulfones.

    Reduction Products: Amines and reduced thiazole derivatives.

    Substitution Products: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
  • N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)butanamide

Uniqueness

N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-13-4-7-16(8-5-13)27(23,24)21-18-20-14(12-26-18)6-9-17(22)19-11-15-3-2-10-25-15/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMPYFIDPDLUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide

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